molecular formula C9H12N2O3 B1315212 4-Nitro-(2-methylaminoethoxy)benzene CAS No. 60814-17-7

4-Nitro-(2-methylaminoethoxy)benzene

Cat. No. B1315212
CAS RN: 60814-17-7
M. Wt: 196.2 g/mol
InChI Key: SQWNEHIJLURBNR-UHFFFAOYSA-N
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Description

4-Nitro-(2-methylaminoethoxy)benzene (4-NMEB) is a chemical compound belonging to the class of nitroaromatic compounds. It is an aromatic heterocyclic compound with a nitro group attached to a benzene ring. 4-NMEB has a wide range of applications in the fields of synthetic organic chemistry, materials science, and medicinal chemistry. It is used as a starting material for the synthesis of other compounds, as a reagent for catalytic transformations, and as a ligand for metal-catalyzed reactions. 4-NMEB has also been used to study the mechanism of action of certain enzymes and drugs, and to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Pharmaceutical Industry

4-Nitro-(2-methylaminoethoxy)benzene: is utilized in the pharmaceutical industry as a precursor for the synthesis of various drugs. Its derivative compounds are often employed in the creation of medications that require a nitrobenzene moiety as part of their molecular structure. For instance, it can be used in the synthesis of paracetamol, a common analgesic and antipyretic drug .

Dye Manufacturing

In the dye industry, this compound serves as an intermediate for the production of complex dyes. Its chemical structure allows for the attachment of various substituents, enabling the creation of dyes with specific properties for use in textiles and other materials .

Advanced Oxidation Processes

The compound is studied for its degradation in advanced oxidation processes like the Fenton oxidation process. Understanding its breakdown can help in the treatment of industrial wastewater containing nitroaromatic compounds, which are known for their toxicity and potential carcinogenic effects .

Catalysis Research

Research into solid acid catalysts for the nitration of benzene often involves nitrobenzene derivatives4-Nitro-(2-methylaminoethoxy)benzene could potentially be used to study the efficiency and selectivity of these catalysts in producing nitroaromatic compounds .

Environmental Science

This compound’s environmental impact is a subject of study due to its presence in industrial effluents. Research on its biodegradation and the effects on ecosystems can lead to better pollution control measures .

Organic Synthesis

In organic chemistry, 4-Nitro-(2-methylaminoethoxy)benzene is a valuable reagent for the synthesis of polysubstituted benzenes. It can be used to introduce nitro groups in specific positions on aromatic rings, which is crucial for the synthesis of complex organic molecules .

Agrochemical Development

The nitrobenzene moiety is significant in the development of agrochemicals. Derivatives of 4-Nitro-(2-methylaminoethoxy)benzene may be used to create new pesticides and herbicides with improved efficacy and reduced environmental impact .

Material Science

In material science, this compound can be involved in the synthesis of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for the development of advanced materials .

Safety and Hazards

The safety data sheet for a related compound, nitrobenzene, indicates that it is hazardous, causing skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-methyl-2-(4-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWNEHIJLURBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485309
Record name 4-nitro-(2-methylaminoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-(2-methylaminoethoxy)benzene

CAS RN

60814-17-7
Record name N-Methyl-2-(4-nitrophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60814-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-(2-methylaminoethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-(2-chloroethoxy)benzene (781 mg, 3.9 mmol) and aqueous methylamine (15 mL, 40 wt. %) in isopropyl alcohol (15 mL) is heated in a sealed tube at 100° for 4 hours. After cooling in an ice water bath, the mixtured is poured into brine and extracted 2× with dichloromethane, dried over sodium sulfate, filtered, and concentrated in vacuo to give 4-nitro-(2-methylaminoethoxy)benzene (697 mg).
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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